Erteberel, also known as LY500307, is a potent and selective agonist of the estrogen receptor beta. It has garnered attention for its potential therapeutic applications in various estrogen-dependent conditions, particularly in cancer treatment. The compound exhibits a high degree of selectivity for estrogen receptor beta over estrogen receptor alpha, making it a valuable tool in research and clinical settings.
Erteberel was developed by Eli Lilly and Company and has been the subject of various studies exploring its efficacy and mechanisms of action. Its chemical structure and properties have been characterized through extensive research, including synthesis and biological evaluation.
Erteberel is classified as a synthetic small molecule and belongs to a category of compounds known as selective estrogen receptor modulators. Its primary mechanism involves modulating the activity of estrogen receptors, which play crucial roles in numerous physiological processes, including cell proliferation, differentiation, and apoptosis.
The synthesis of Erteberel involves several steps that include the fluorination of precursor compounds followed by deprotection processes. The specific synthetic route has been reported to yield high purity and efficacy in targeting estrogen receptors.
The synthesis process is optimized to ensure high yields, typically in the range of 15% to 40% for radiochemical products. The final product is characterized by its high specific activity, which is critical for both research applications and potential therapeutic uses .
Erteberel's molecular structure features a complex arrangement that facilitates its selective binding to estrogen receptor beta. The compound's design allows it to engage effectively with the receptor's binding site, promoting specific biological responses.
The molecular formula and characteristics include:
Erteberel undergoes various chemical reactions during its interaction with target cells:
In vitro assays demonstrate that Erteberel can modulate signaling pathways associated with apoptosis and cell cycle regulation in cancer cells. This modulation is crucial for understanding its therapeutic potential against cancers such as prostate and ovarian cancer .
Erteberel's mechanism of action centers on its role as an agonist for estrogen receptor beta:
Studies have shown that Erteberel can induce significant reductions in tumor growth in preclinical models, highlighting its potential as a therapeutic agent in treating hormone-sensitive tumors .
Erteberel has several promising applications in scientific research and clinical practice:
Erteberel (developmental codes: LY-500307, SERBA-1) is a synthetic nonsteroidal compound functioning as a selective estrogen receptor beta (ERβ) agonist. Its discovery emerged from efforts to dissect the distinct physiological roles of ERβ versus ERα, following the identification of ERβ in 1996 [4] [7]. Historically, estrogen signaling was attributed to a single receptor (later termed ERα), limiting therapeutic precision. ERβ's cloning revealed tissue-specific distribution—high in brain, colon, prostate, and immune cells—and divergent functions, often antagonizing ERα-mediated proliferation [4] [6]. This spurred drug development to exploit ERβ's potential benefits (neuroprotection, anti-inflammation, tumor suppression) while avoiding ERα-driven risks (endometrial hyperplasia, mammary proliferation) [5] [7].
Eli Lilly advanced Erteberel as a clinical candidate due to its 14-fold binding selectivity (Ki = 0.19 nM for ERβ vs. 2.68 nM for ERα) and 32-fold functional selectivity (EC₅₀ = 0.66 nM for ERβ vs. 19.4 nM for ERα) [1] [3]. Structurally, it is a benzopyran derivative (molecular formula: C₁₈H₁₈O₃) with a rigid cyclopenta[c]chromen scaffold, enabling optimal interaction with ERβ's smaller ligand-binding domain (LBD) [1] [8]. Key clinical rationales included:
Despite reaching Phase II trials for schizophrenia and BPH, development was discontinued post-2015. In BPH, Erteberel failed to improve symptoms despite preclinical efficacy, highlighting challenges in translating ERβ selectivity to clinical outcomes [1] [3].
Table 1: Key Properties of Erteberel
Property | Value | Source |
---|---|---|
Chemical Name | (3aS,4R,9bR)-4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | [1] |
Molecular Formula | C₁₈H₁₈O₃ | [1] |
Binding Affinity (Ki) | ERβ: 0.19 nM; ERα: 2.68 nM | [1] [8] |
Functional Selectivity (EC₅₀) | ERβ: 0.66 nM; ERα: 19.4 nM | [1] |
Highest Development Phase | Phase II (discontinued) | [1] [3] |
ERβ belongs to the nuclear receptor superfamily, modulating transcription via genomic and non-genomic pathways. Its domain structure includes:
Genomic Signaling:Upon Erteberel binding, ERβ forms homodimers or heterodimers with ERα, recruiting co-activators (e.g., PELP-1) or co-repressors to regulate gene expression. ERβ-ERE interactions often oppose ERα by:
Non-Genomic Signaling:Membrane-associated ERβ activates kinase cascades (e.g., PI3K/AKT, MAPK/ERK) within minutes. This promotes:
Table 2: ERβ vs. ERα Structural and Functional Attributes
Attribute | ERβ | ERα |
---|---|---|
LBD Size | Smaller cavity (∼20% reduced volume) | Larger cavity |
Tissue Expression | Brain (hippocampus), Colon, Prostate | Mammary Gland, Uterus, Liver |
Primary Functions | Anti-proliferation, Neuroprotection | Epithelial Proliferation, Lipid Metabolism |
Cancer Role | Tumor suppressor (e.g., prostate) | Oncogenic driver (e.g., breast) |
Pathophysiological Relevance:
Table 3: Therapeutic Applications of ERβ Agonism via Erteberel
Disease Area | Mechanism of Action | Preclinical/Clinical Evidence |
---|---|---|
Glioblastoma | ↑ IDE expression; ↓ Aβ accumulation | Reduced tumor growth in xenografts [1] |
Schizophrenia | ↑ Dopaminergic signaling in prefrontal cortex | Phase II trials for cognitive symptoms [1] [3] |
BPH | ↓ Prostatic epithelial proliferation | Failed Phase II (lack of efficacy) [1] |
Menopause Cognition | ↑ Hippocampal synaptic plasticity | Analog compounds enhance memory in models [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7